molecular formula C25H29N3O3S2 B2412405 Ethyl 2-{[(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 674801-05-9

Ethyl 2-{[(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2412405
CAS No.: 674801-05-9
M. Wt: 483.65
InChI Key: GQSGFRFQCGSZPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C25H29N3O3S2 and its molecular weight is 483.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-[(6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3S2/c1-2-31-25(30)19-15-10-7-8-12-18(15)32-24(19)28-22(29)21-20(26)16-13-14-9-5-3-4-6-11-17(14)27-23(16)33-21/h13H,2-12,26H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSGFRFQCGSZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C4=C(S3)N=C5CCCCCCC5=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{[(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on current research findings.

  • Molecular Formula : C₁₄H₂₁N₃O₂S
  • Molecular Weight : 267.39 g/mol
  • CAS Number : 438230-65-0

Research indicates that compounds related to this structure may exhibit a variety of mechanisms impacting biological systems:

  • Antiproliferative Activity : Several studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown significant inhibition of cell proliferation in breast cancer cell lines (e.g., MCF-7) with IC50 values in the low micromolar range .
  • Inhibition of Key Enzymes : Some thienopyrimidine derivatives act as inhibitors of thymidylate synthase and epidermal growth factor receptor (EGFR) tyrosine kinase . This inhibition is crucial for the development of anticancer therapies as it disrupts the proliferation of cancer cells.

Table 1: Summary of Biological Activities

Activity TypeCell LineIC50 Value (µM)Reference
AntiproliferativeMCF-79.1
AntiproliferativeMDA-MB-23128.0
CytotoxicityBALB 3T3>4000
EGFR InhibitionVarious1.83 ng/mL

Case Studies

  • Study on Anticancer Properties : A study conducted by Walid Fayad et al. (2019) identified novel anticancer compounds through screening drug libraries on multicellular spheroids. The results indicated that compounds with structural similarities to this compound exhibited promising anticancer activity .
  • Cytotoxicity and Mechanistic Studies : Another investigation focused on the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives revealed that these compounds could induce apoptosis in cancer cells via various pathways including mitochondrial disruption and reactive oxygen species (ROS) generation .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure includes multiple heterocycles and functional groups that are known to enhance biological activity. Research indicates that similar compounds demonstrate various pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial and antifungal properties. The presence of the thieno and benzothiophene moieties is associated with enhanced interactions with biological targets .
  • Anti-inflammatory Properties : Some compounds structurally related to ethyl 2-{[(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have shown promising anti-inflammatory effects in vitro. For instance, compounds derived from similar frameworks have been tested against inflammation markers with positive results .

Synthesis and Structural Variability

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The synthetic pathways often include:

  • Multi-component Reactions : Utilizing cycloheptanone or similar cyclic ketones along with amines and carbonyl compounds to form the core structure.
  • Functional Group Modifications : Post-synthetic modifications can introduce diverse substituents that may enhance biological activity or alter pharmacokinetic properties .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Study Focus Findings
Study on Antimicrobial ActivityEvaluated a series of thieno derivativesShowed significant inhibition against various bacterial strains .
Anti-inflammatory ResearchInvestigated structural analogsCompounds exhibited reduced edema rates comparable to known anti-inflammatory drugs .
Synthesis MethodologyDeveloped new synthetic routesImproved yields for related benzothiophene derivatives were achieved through optimized conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.